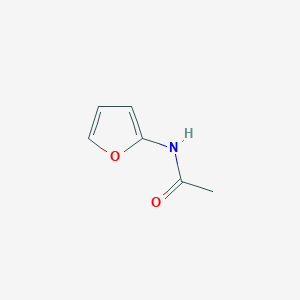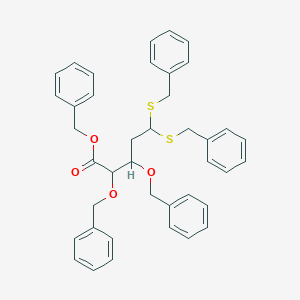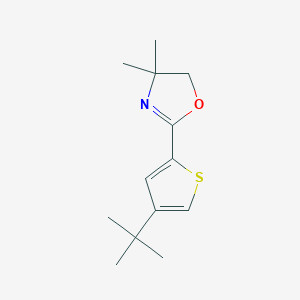
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine, also known as CFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CFPP possesses several unique properties that make it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess several pharmacological properties such as anti-inflammatory, analgesic, and anti-tumor activities. 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of several diseases.
Biochemical and Physiological Effects:
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS). Furthermore, 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been shown to possess antioxidant properties and to increase the levels of glutathione peroxidase (GPx) and superoxide dismutase (SOD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine possesses several advantages for lab experiments. It is a highly stable compound and can be easily synthesized in large quantities. 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine is also highly soluble in water, which makes it ideal for in vitro studies. However, 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine also possesses several limitations for lab experiments. It has been shown to possess cytotoxic effects at high concentrations, which limits its potential applications in vivo. Furthermore, 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been shown to possess low bioavailability, which may limit its potential applications in drug development.
Direcciones Futuras
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has several potential future directions for research. It has been shown to possess several pharmacological properties that make it a promising candidate for drug development. Future research could focus on improving the bioavailability of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine and developing novel formulations that can enhance its therapeutic efficacy. Furthermore, future research could focus on studying the potential applications of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on studying the potential applications of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-furoic acid in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(2-furoyl)-4-chlorobenzoyl chloride. The next step involves the reaction of this intermediate with piperazine in the presence of a base such as potassium carbonate. This reaction leads to the formation of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-5-3-12(4-6-13)15(20)18-7-9-19(10-8-18)16(21)14-2-1-11-22-14/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRJZLNHSDXZIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4-Ditert-butoxy-5-[3-(2,4-ditert-butoxy-5-pyrimidinyl)-5-fluorophenyl]pyrimidine](/img/structure/B429062.png)
![Thieno[3,2-h][1,6]naphthyridine](/img/structure/B429063.png)


![tert-butyl 4-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-imidazole-1-carboxylate](/img/structure/B429066.png)
![Dithieno[2,3-b:3,2-d]pyridine](/img/structure/B429069.png)
![tetramethyl 8H-dithieno[2,3-a:3,4-c]quinolizine-8,9,10,11-tetracarboxylate](/img/structure/B429070.png)
![tert-butyl5-hydroxythieno[3,4-f][1,7]naphthyridine-4(5H)-carboxylate](/img/structure/B429073.png)